3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, sulfanyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. Chlorination reactions are used to introduce chlorine atoms at the 3 and 6 positions of the pyridine ring. Subsequently, the triazole ring is formed through cyclization reactions involving hydrazine and ethyl esters. The sulfanyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form corresponding oxo compounds.
Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine-2,3-dione derivatives.
Reduction: : Formation of dichloropyridine derivatives.
Substitution: : Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with multiple targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological effects. The specific pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide
3,6-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,6-dichloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5OS/c1-2-18-8(16-17-11(18)20)5-14-10(19)9-6(12)3-4-7(13)15-9/h3-4H,2,5H2,1H3,(H,14,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRIGFBWDINZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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